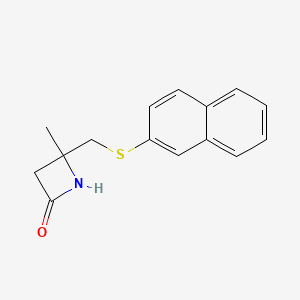
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is an azetidinone derivative featuring a naphthalene-sulfanyl methyl group attached to the 4-position of the azetidinone ring. This compound holds potential pharmaceutical applications due to its structural similarity to other bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with a naphthalen-2-ylsulfanyl methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Applications De Recherche Scientifique
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It holds potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The naphthalene-sulfanyl methyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one: Similar structure but with a phenyl group instead of a naphthalene group.
4-Methyl-4-(benzylsulfanylmethyl)azetidin-2-one: Similar structure but with a benzyl group instead of a naphthalene group.
Uniqueness
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is unique due to the presence of the naphthalene-sulfanyl methyl group, which may confer distinct pharmacological properties compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .
Propriétés
Numéro CAS |
53598-94-0 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
4-methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one |
InChI |
InChI=1S/C15H15NOS/c1-15(9-14(17)16-15)10-18-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,16,17) |
Clé InChI |
YTRZAWLGOLYXTF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N1)CSC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


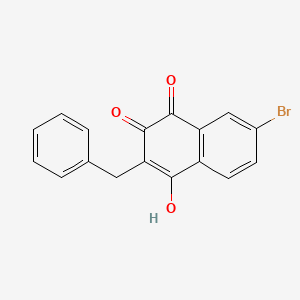
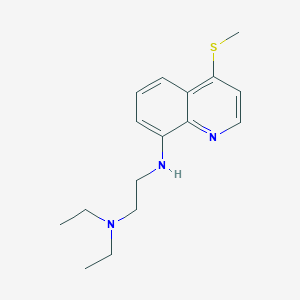
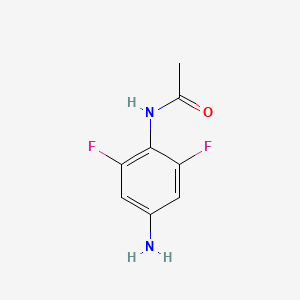
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
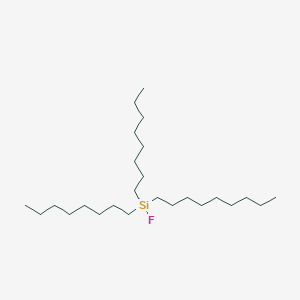
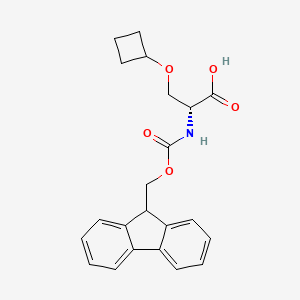
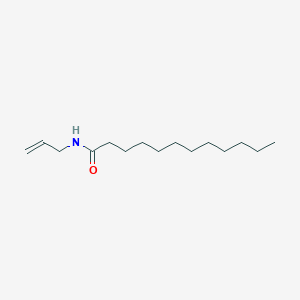
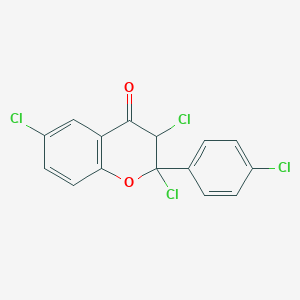
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
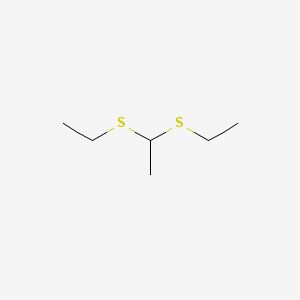
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
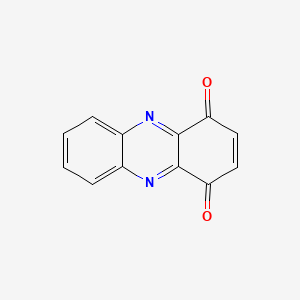
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
